molecular formula C11H20INO2 B130270 Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate CAS No. 145508-94-7

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

Cat. No. B130270
M. Wt: 325.19 g/mol
InChI Key: RSMNYTJCWIDZAH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20INO2 . It is used for research purposes . There are similar compounds such as tert-butyl 4-formyl-4-(iodomethyl)-1-piperidinecarboxylate and tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate , which have slightly different structures and properties.


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a tert-butyl group, an iodomethyl group, and a carboxylate group . The InChI code for this compound is 1S/C11H20INO3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate has a molecular weight of 325.19 g/mol . It is a yellow to brown solid . The compound should be stored at 4°C .

Scientific Research Applications

Synthesis and Intermediate Roles

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative, serves as an important intermediate in synthesizing biologically active compounds like crizotinib. This compound was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, demonstrating its role in complex organic syntheses (Kong et al., 2016).

  • Tert-butyl 4-oxopiperidine-1-carboxylate and its derivatives have been used in stereoselective synthesis, contributing to the creation of piperidine derivatives fused with oxygen heterocycles. This illustrates its utility in developing specific stereochemical configurations in synthetic chemistry (Moskalenko & Boev, 2014).

  • Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is key in synthesizing Vandetanib, an anticancer drug. It's synthesized from piperidin-4-ylmethanol, demonstrating its critical role in the pharmaceutical industry (Wang et al., 2015).

Molecular Structure and Properties

  • Structural studies on tert-butyl piperidine-1-carboxylate derivatives, such as the analysis of its crystal structure and molecular conformations, provide insights into their potential applications in materials science and drug design. These studies are crucial for understanding how these compounds interact at the molecular level (Mamat et al., 2012).

  • The molecular structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate offers insights into the spatial arrangement of atoms within the molecule, which is vital for predicting its reactivity and interaction with other molecules. Such structural information is fundamental to the field of crystallography and organic chemistry (Richter et al., 2009).

Safety And Hazards

The safety data sheet (SDS) for Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is available for reference . It’s important to handle this compound with care and use appropriate personal protective equipment. Always follow the safety guidelines provided by the manufacturer or supplier.

properties

IUPAC Name

tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMNYTJCWIDZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440148
Record name Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

CAS RN

145508-94-7
Record name Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-(t-butoxycarbonyl)piperidin-4-yl methanesulfonate (13.58 g, 46.4 mmol) and sodium iodide (34.68 g, 232 mmol) in acetone (80 mL) was heated to reflux for 3 h. The mixture was partitioned between ether (350 mL) and water (350 mL). The organic layer was washed with saturated aq. brine (250 mL), and the aqueous layers were extracted in succession with ether (250 mL). The combined organic layers were dried (sodium sulfate), decanted, and evaporated to give the title compound (14.8 g) as a pale yellow oil.
Quantity
13.58 g
Type
reactant
Reaction Step One
Quantity
34.68 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
V Babin, BB Tournier, A Davis, E Dubost, G Pigrée… - Bioorganic …, 2020 - Elsevier
A series of iodinated ligands for the SPECT imaging of 5-HT 4 receptors was designed starting from the previously reported hit MR-26132. We focused on the modulation of the …
Number of citations: 2 www.sciencedirect.com
C Lanthier, H Payan, I Liparulo, B Hatat… - European Journal of …, 2019 - Elsevier
Facing the complexity of Alzheimer's disease (AD), it is now currently admitted that a therapeutic pleiotropic intervention is needed to alter its progression. Among the major hallmarks of …
Number of citations: 14 www.sciencedirect.com
J Lalut, BB Tournier, T Cailly, C Lecoutey… - European journal of …, 2016 - Elsevier
Despite its implication in several physiological and pathological processes the serotonin subtype-4 receptor (5-HT 4 R) has seen limited effort for the development of radiolabeling agent …
Number of citations: 8 www.sciencedirect.com
J Lalut, H Payan, A Davis, C Lecoutey, R Legay… - Scientific Reports, 2020 - nature.com
A rigidification strategy was applied to the preclinical candidate donecopride, an acetylcholinesterase inhibitor possessing 5-HT 4 R agonist activity. Inspired by promising bioactive …
Number of citations: 26 www.nature.com
J Lalut, G Santoni, D Karila, C Lecoutey, A Davis… - European journal of …, 2019 - Elsevier
Pleiotropic intervention may be a requirement for effective limitation of the progression of multifactorial diseases such as Alzheimer's Disease. One approach to such intervention is to …
Number of citations: 43 www.sciencedirect.com
C Rochais, C Lecoutey, F Gaven… - Journal of medicinal …, 2015 - ACS Publications
In this work, we describe the synthesis and in vitro evaluation of a novel series of multitarget-directed ligands (MTDL) displaying both nanomolar dual-binding site (DBS) …
Number of citations: 138 pubs.acs.org
WC Shakespeare, Y Wang, R Bohacek… - Chemical biology & …, 2008 - Wiley Online Library
Targeted disruption of the pp60 src (Src) gene has implicated this tyrosine kinase in osteoclast‐mediated bone resorption and as a therapeutic target for the treatment of osteoporosis …
Number of citations: 26 onlinelibrary.wiley.com
I Abdiaj, S Cañellas, A Dieguez… - Journal of Medicinal …, 2022 - ACS Publications
Herein, we report an end-to-end process including synthesis, work-up, purification, and post-purification with minimal human intervention using Negishi coupling as a key transformation …
Number of citations: 7 pubs.acs.org
T Di Franco, N Boutin, X Hu - Synthesis, 2013 - thieme-connect.com
A nickel(II) pincer complex, [( Me N 2 N)Ni-Cl], was used to catalyze alkyl–alkyl and alkyl–aryl Suzuki–Miyaura coupling reactions of unactivated alkyl halides. The coupling of 9-alkyl-9-…
Number of citations: 29 www.thieme-connect.com
X Ji, Q Chen, V Arutla, O Khdour, QY Hu… - Bioorganic & Medicinal …, 2020 - Elsevier
In this study, we synthesized a series of double-component O 2 -aryl diazeniumdiolate (DDNO) derivatives, of which each molecule can release up to four nitric oxide molecules. These …
Number of citations: 4 www.sciencedirect.com

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